Cas no 1803897-36-0 (5-Amino-1H-benzimidazole-7-acetic acid)

5-Amino-1H-benzimidazole-7-acetic acid is a benzimidazole derivative featuring both amino and acetic acid functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure enables applications in the development of heterocyclic compounds, particularly in medicinal chemistry, where it may serve as a precursor for biologically active molecules. The presence of the amino group enhances reactivity for further functionalization, while the acetic acid moiety provides solubility and potential for conjugation. This compound is valued for its stability and purity, ensuring reliable performance in synthetic workflows. Its utility spans agrochemical, dye, and drug discovery research, offering a robust building block for tailored molecular designs.
5-Amino-1H-benzimidazole-7-acetic acid structure
1803897-36-0 structure
Product Name:5-Amino-1H-benzimidazole-7-acetic acid
CAS No:1803897-36-0
MF:C9H9N3O2
MW:191.186661481857
CID:4816037
Update Time:2025-10-28

5-Amino-1H-benzimidazole-7-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-1H-benzimidazole-7-acetic acid
    • Inchi: 1S/C9H9N3O2/c10-6-1-5(2-8(13)14)9-7(3-6)11-4-12-9/h1,3-4H,2,10H2,(H,11,12)(H,13,14)
    • InChI Key: BQWDTJBIRVXNLV-UHFFFAOYSA-N
    • SMILES: OC(CC1=CC(=CC2=C1N=CN2)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • XLogP3: 0.3
  • Topological Polar Surface Area: 92

5-Amino-1H-benzimidazole-7-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A061001701-250mg
5-Amino-1H-benzimidazole-7-acetic acid
1803897-36-0 98%
250mg
$747.24 2022-04-02
Alichem
A061001701-500mg
5-Amino-1H-benzimidazole-7-acetic acid
1803897-36-0 98%
500mg
$1,151.54 2022-04-02
Alichem
A061001701-1g
5-Amino-1H-benzimidazole-7-acetic acid
1803897-36-0 98%
1g
$1,955.79 2022-04-02

Additional information on 5-Amino-1H-benzimidazole-7-acetic acid

5-Amino-1H-benzimidazole-7-acetic acid (CAS No. 1803897-36-0): A Versatile Building Block in Medicinal Chemistry and Drug Discovery

5-Amino-1H-benzimidazole-7-acetic acid (CAS No. 1803897-36-0) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and drug development. This benzimidazole derivative serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

The 5-Amino-1H-benzimidazole-7-acetic acid structure features both amino and carboxylic acid functional groups, making it an excellent candidate for further chemical modifications. Researchers are particularly interested in its potential applications in cancer treatment research, as benzimidazole derivatives have shown promising activity against various tumor types. Recent studies have explored its use in targeted therapy development, especially in the context of personalized medicine approaches.

One of the most frequently asked questions in scientific forums is "How to synthesize 5-Amino-1H-benzimidazole-7-acetic acid?" The compound can be prepared through several synthetic routes, with the most common involving the condensation of appropriate precursors followed by selective functionalization. Its chemical properties include moderate solubility in polar organic solvents and the ability to form stable salts, which are important characteristics for pharmaceutical formulation development.

In the context of drug discovery trends 2023, this compound has emerged as a key intermediate in the development of novel small molecule therapeutics. Its structural features allow for the creation of diverse molecular libraries, enabling high-throughput screening against various biological targets. The pharmaceutical applications of 5-Amino-1H-benzimidazole-7-acetic acid extend beyond oncology, with potential uses in infectious disease treatment and inflammatory conditions.

The market demand for 5-Amino-1H-benzimidazole-7-acetic acid has been steadily increasing, particularly from contract research organizations and academic laboratories focused on medicinal chemistry innovations. Suppliers typically offer this compound with high purity levels (>98%), meeting the stringent requirements of pharmaceutical research. Analytical methods for quality control include HPLC, NMR, and mass spectrometry, ensuring batch-to-batch consistency.

From a green chemistry perspective, researchers are investigating more sustainable synthetic approaches to produce 5-Amino-1H-benzimidazole-7-acetic acid derivatives. This aligns with the growing emphasis on environmentally friendly processes in the pharmaceutical industry. The compound's stability under various conditions makes it suitable for long-term storage and international shipping, an important consideration for global research collaborations.

Recent patent literature reveals numerous applications of 5-Amino-1H-benzimidazole-7-acetic acid analogs in drug development, particularly in the area of protein kinase inhibition. These findings have sparked interest in its potential for treating resistant forms of diseases, addressing one of the major challenges in modern medicine. The compound's versatility allows for structural optimization to improve pharmacokinetic properties while maintaining therapeutic efficacy.

In analytical chemistry, 5-Amino-1H-benzimidazole-7-acetic acid characterization presents interesting challenges due to its zwitterionic nature. Advanced techniques such as X-ray crystallography and computational modeling have been employed to understand its molecular interactions, providing valuable insights for rational drug design. These studies contribute to the growing body of knowledge about heterocyclic compound behavior in biological systems.

The safety profile of 5-Amino-1H-benzimidazole-7-acetic acid has been extensively studied, with research indicating low acute toxicity under standard laboratory conditions. However, as with all research chemicals, proper handling procedures should be followed. Material safety data sheets provide detailed information about storage requirements and personal protective equipment recommendations for researchers working with this compound.

Looking ahead, the future of 5-Amino-1H-benzimidazole-7-acetic acid research appears promising, with potential applications expanding into areas such as bioconjugation chemistry and prodrug development. Its unique structural features continue to inspire novel synthetic strategies and therapeutic approaches, making it a compound of enduring interest in pharmaceutical sciences. As research progresses, we can anticipate new discoveries that will further enhance our understanding of its full potential in drug development.

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